molecular formula C₂₂H₁₉NO₂ B1145572 5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one CAS No. 847926-44-7

5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one

Cat. No.: B1145572
CAS No.: 847926-44-7
M. Wt: 329.39
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one is a heterocyclic compound that belongs to the class of dibenzoazepines This compound is characterized by a dibenzoazepine core structure with a methoxybenzyl substituent at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzyl chloride and dibenzo[b,d]azepin-6-one.

    Nucleophilic Substitution: The 4-methoxybenzyl chloride undergoes nucleophilic substitution with dibenzo[b,d]azepin-6-one in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures (80-120°C) to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: The use of batch or continuous flow reactors to ensure efficient mixing and heat transfer.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

    Quality Control: Analytical methods, such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy, are employed to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of neurological disorders, such as depression and anxiety, due to its structural similarity to known psychoactive compounds.

    Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and its potential as a modulator of biological targets.

    Chemical Research: It serves as a building block in the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Industrial Applications: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors, such as serotonin or dopamine receptors, influencing their activity and leading to changes in neurotransmission.

    Pathways Involved: It may modulate signaling pathways involved in mood regulation, such as the serotonergic and dopaminergic pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorobenzyl)-5H,7H-dibenzo[b,d]azepin-6-one: Similar structure with a chloro substituent instead of a methoxy group.

    5-(4-methylbenzyl)-5H,7H-dibenzo[b,d]azepin-6-one: Similar structure with a methyl substituent instead of a methoxy group.

    5-(4-nitrobenzyl)-5H,7H-dibenzo[b,d]azepin-6-one: Similar structure with a nitro substituent instead of a methoxy group.

Uniqueness

5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one is unique due to its methoxy substituent, which can influence its electronic properties and biological activity. The presence of the methoxy group may enhance its ability to interact with specific molecular targets, potentially leading to distinct pharmacological effects compared to its analogs.

Properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-7H-benzo[d][1]benzazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c1-25-18-12-10-16(11-13-18)15-23-21-9-5-4-8-20(21)19-7-3-2-6-17(19)14-22(23)24/h2-13H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBLJPDYDRHLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CC3=CC=CC=C3C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 0.82 g (4 mmol) of 5H,7H-dibenzo[b,d]azepin-6-one in 15 ml of dimethylformamide at room temperature 0.20 g (5 mmol) of sodium hydride 55% in oil was added. After stirring for 30 min at room temperature 0.75 g (5 mmol) of p-methoxybenzyl chloride were added and stirring was continued at room temperature for 2 hours. For workup the mixture was distributed between water and ethyl acetate. The organic layer was re-extracted with 1 N hydrochloric acid and the aqueous layers were washed with ethyl acetate. The combined organic layers were dried (MgSO4) and concentrated in vacuo. The residue was purified by column chromatography (hexane/ethyl acetate=1:1) to yield 1.175 g (91%) of 5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one as a colourless oil.
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Tetrabutylammonium bromide (0.82 g), potassium hydroxide (1.7 g) and p-methoxybenzylchloride (4.3 g), in that order, were added to a suspension of 5H,7H-dibenzo[b,d]azepin-6-one (5.63 g) in THF (112.5 mL). The reaction mixture was stirred 3 hours at room temperature. Dichloromethane (250 mL) and half-saturated aqueous NaCl (1500 mL) were added. The phases were separated, the organic phase was washed with half-saturated aqueous NaCl (1000 mL) and the aqueous layers were extracted with dichloromethane (150 mL) three times. The combined organic layers were dried (MgSO4), concentrated under reduced pressure and dried under high vacuum affording 5-(4-methoxy-benzyl)-5H,7H-dibenzo[b,d]azepin-6-one (9.5 g, quant.) as a brown oil, which was used in the next step without further purification.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
5.63 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
catalyst
Reaction Step One
Name
Quantity
112.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1500 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

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